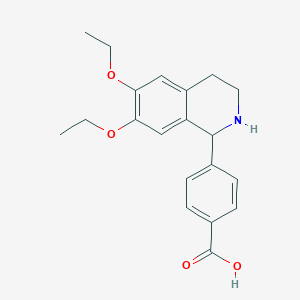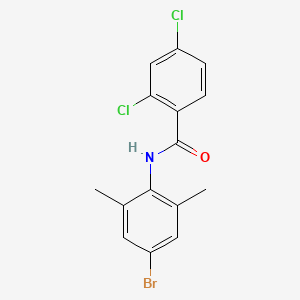
4-Hydroxy-4,5,5-trimethyl-3-pyridin-2-yl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of a pyridine ring and an oxazolidinone core in its structure suggests potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of a pyridine derivative with an appropriate oxazolidinone precursor. Common synthetic routes may include:
Cyclization Reactions: Starting from 2-pyridinecarboxylic acid and reacting with an appropriate amine and carbonyl source under cyclization conditions.
Condensation Reactions: Using 2-pyridinecarboxaldehyde and reacting with a suitable amine and carbonyl compound to form the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization or condensation reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-Hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated pyridines, substituted oxazolidinones.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential use as an antibacterial or antiviral agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one involves:
Molecular Targets: Binding to specific enzymes or receptors in bacterial cells.
Pathways Involved: Inhibition of protein synthesis or disruption of cell wall synthesis in bacteria.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
4-Hydroxy-4,5,5-trimethyl-3-(pyridin-2-yl)-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring and the presence of a pyridine moiety, which may confer distinct biological properties compared to other oxazolidinones.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
4-hydroxy-4,5,5-trimethyl-3-pyridin-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O3/c1-10(2)11(3,15)13(9(14)16-10)8-6-4-5-7-12-8/h4-7,15H,1-3H3 |
InChIキー |
PFEHGFYXDLHJMY-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(C(=O)O1)C2=CC=CC=N2)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]-2-methoxybenzamide](/img/structure/B15005802.png)



![N-benzyl-N-{2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B15005823.png)
![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15005825.png)
![4-[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylbutanenitrile](/img/structure/B15005828.png)




![(4-{[(2-Chloro-5-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B15005847.png)
![10-isobutyryl-11-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005854.png)

